molecular formula C12H11NO B1267808 2-(Benzyloxy)pyridine CAS No. 40864-08-2

2-(Benzyloxy)pyridine

Cat. No.: B1267808
CAS No.: 40864-08-2
M. Wt: 185.22 g/mol
InChI Key: FMBDGKGJYMSJKF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine is an organic compound with the molecular formula C₁₂H₁₁NO It consists of a pyridine ring substituted with a benzyloxy group at the second position

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) through molecular docking studies . These interactions suggest that this compound may influence key cellular signaling pathways, potentially affecting cell growth and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AKT1 can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Additionally, its binding to ERα and HER2 may impact gene expression related to cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to AKT1 may inhibit the kinase activity, thereby affecting downstream signaling pathways . Similarly, its interaction with ERα and HER2 can modulate their activity, influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its overall biochemical activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that may affect cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s log Kow value of 3.05 suggests moderate hydrophobicity, which influences its distribution in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nuclear receptors like ERα suggests that it may localize to the nucleus, where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)pyridine typically involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of a base such as potassium hydroxide. The reaction is carried out in anhydrous toluene under reflux conditions with azeotropic removal of water. The product is then isolated through aqueous workup and distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts, solvent recovery systems, and continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)pyridine undergoes various chemical reactions, including:

    Electrophilic Substitution: The benzyloxy group can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as benzyl bromide and benzyl trichloroacetimidate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various benzylated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Benzyloxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

    2-(Phenylmethoxy)pyridine: Similar in structure but with different reactivity and applications.

    2-(Methoxymethyl)pyridine: Another derivative with distinct chemical properties and uses.

Uniqueness: 2-(Benzyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of complex molecules under mild conditions .

Properties

IUPAC Name

2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDGKGJYMSJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304341
Record name 2-(Benzyloxy)pyridine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40864-08-2
Record name 40864-08-2
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Record name 2-(Benzyloxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)pyridine
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Synthesis routes and methods I

Procedure details

Reaction of 4-chloropyridone (XXXXII) with an aryl halide, such as benzyl bromide in benzene and in the presence of Ag2CO3 as described in Scheme 13 (Smith A. M.; et al. J. Med. Chem. 36, 8, 1993) and at temperature ranges of 30-80° C. afforded the corresponding 2-benzyloxypyridine (XXXXVII). This was coupled with an arylboronic acid, ArB(OH)2 under palladium-catalyzed conditions to give (XXXXIX). The benzyloxy group can be removed by treatment with a strong acid, such as trifluoroacetic, triflic, sulfuric, HCl, etc. to give pyridone (L). This was converted to the 2-halopyridine with the action of POX3, PX5 or the corresponding triflate, tosylate or mesylate, which was displaced with a primary amine RNH2 to give (LI). The nitro group was reduced under conditions described in scheme 13 and the aminopyridine was cyclized to the imidazolo[4,5-b]pyridine (LII) under conditions described in scheme 13.
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Synthesis routes and methods II

Procedure details

The synthesis of 1 is illustrated in FIG. 8. Benzyl alcohol is coupled with 2-chloropyridine using a modification of a reported procedure to afford 2-benzyloxypyridine, compound 5, in high yield. A range of alkylating agents and solvents was investigated in search of preferred conditions for the irreversible covalent activation of 5. The preferred protocol is to add methyl triflate (bp 94-99° C.) to an ice-cold solution of compound 5 in toluene and allow the mixture to warm to ambient temperature. A white microcrystalline solid, compound 1, forms within minutes, as the solution warms. Analytically pure compound 1 (mp 82-86° C.) can be isolated by filtration or by evaporation of the supernatant under reduced pressure. Salt 1 is remarkably stable. It may be preferably stored under an argon atmosphere either in a refrigerator or on the laboratory bench-top at room temperature and the white crystals of compound 1 are routinely handled open to the air. No differences have been observed between freshly prepared crystals and those that were prepared three months prior.
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Synthesis routes and methods III

Procedure details

2-Chloro-pyridine (5 g, 44 mmol) was added to a stirred solution of benzylalcohol (6.1 g, 57.2 mmol), KOH (2.9 g, 52.8 mmol) and 18 crown[6] (50 mg) in toluene (20 mL) and the resulting mixture was heated to reflux at 110° C. for 6 hours. The reaction mixture was then cooled to room temperature and concentrated. The residue was diluted with waster and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 1.85 g (22%) of 2-benzyloxy-pyridine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical transformation associated with 2-(Benzyloxy)pyridine?

A1: The title of the research paper highlights a "rearrangement" reaction involving this compound []. While the abstract doesn't provide specifics, this suggests the compound undergoes a structural change under certain conditions, potentially leading to a different isomer or a new molecule entirely.

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